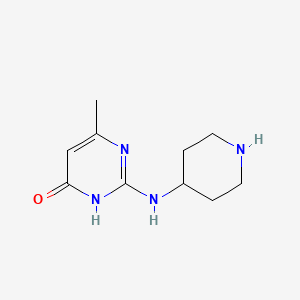
6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 6-position and a piperidin-4-ylamino group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyluracil with piperidine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions employed .
科学的研究の応用
6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurological disorders.
作用機序
The mechanism of action of 6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
- 6-(Methoxymethyl)-2-(piperidin-4-ylamino)pyrimidin-4-ol hydrochloride
- 5-(2-Hydroxyethyl)-6-methyl-2-(piperidin-4-ylamino)pyrimidin-4-ol hydrochloride
Uniqueness
6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
生物活性
6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one is a heterocyclic compound notable for its potential biological activities, including antimicrobial and anticancer effects. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the cyclization of 6-methyluracil with piperidine derivatives under controlled conditions. Common solvents used include ethanol and methanol, often in the presence of acids or bases to facilitate reaction conditions .
| Property | Value |
|---|---|
| Molecular Formula | C10H16N4O |
| Molar Mass | 208.26 g/mol |
| Density | 1.37 g/cm³ (predicted) |
| Boiling Point | 345.6 °C (predicted) |
| pKa | 9.63 (predicted) |
Antimicrobial Properties
Research indicates that derivatives of pyrimidine, including this compound, exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, potentially due to its structure allowing interaction with bacterial enzymes or receptors .
Anticancer Activity
The compound is also being investigated for its anticancer properties. Studies have demonstrated that it can inhibit specific enzymes involved in DNA replication, which is crucial for cancer cell proliferation. This inhibition may lead to reduced cell growth in cancer cell lines such as HeLa and A549 .
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit kinases and other enzymes critical for cellular functions.
- Receptor Interaction : It might interact with specific receptors, altering cellular signaling pathways.
Case Studies
- Antimicrobial Activity Study : In a study assessing various pyrimidine derivatives, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Anticancer Evaluation : A series of experiments evaluated the compound's effect on cancer cell lines, revealing IC50 values indicating effective inhibition of cell growth. For instance, compounds structurally related to this pyrimidine showed IC50 values significantly lower than those of existing treatments, suggesting enhanced potency .
Comparative Analysis
Comparative studies with similar compounds have indicated that the unique substitution pattern of this compound contributes to its distinct biological activity profile. For example:
| Compound | Anticancer Activity (IC50 μM) |
|---|---|
| This compound | < 10 |
| Similar Compound A | > 20 |
| Similar Compound B | > 30 |
特性
IUPAC Name |
4-methyl-2-(piperidin-4-ylamino)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-6-9(15)14-10(12-7)13-8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXGLUWPHSLXHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














